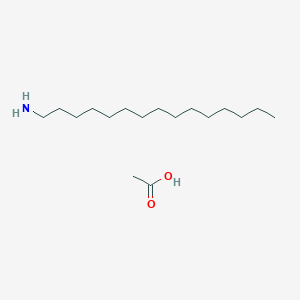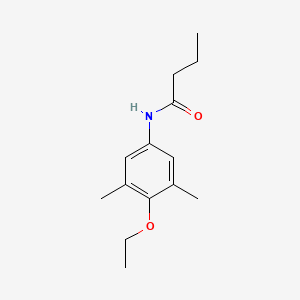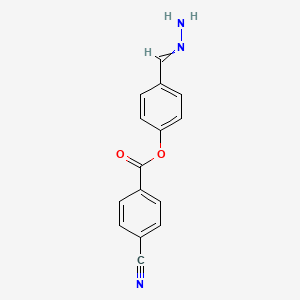![molecular formula C16H18O4 B14364904 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol CAS No. 90139-54-1](/img/structure/B14364904.png)
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is an organic compound with the molecular formula C16H18O4. It is a phenolic ether, characterized by the presence of methoxy and phenoxy groups attached to a phenol core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol typically involves the reaction of 2-methoxy-4-methylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives
Reduction: Alcohols and reduced phenolic compounds
Substitution: Halogenated or nitrated phenolic ethers
Applications De Recherche Scientifique
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and phenol groups but lacks the additional phenoxy group.
4-Methylguaiacol: Similar structure with a methoxy and hydroxyl group on the aromatic ring.
2-Methoxy-4-vinylphenol: Contains a vinyl group instead of the methoxy-methyl linkage.
Uniqueness
2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90139-54-1 |
|---|---|
Formule moléculaire |
C16H18O4 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
2-methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol |
InChI |
InChI=1S/C16H18O4/c1-11-4-7-14(16(8-11)19-3)20-10-12-5-6-13(17)15(9-12)18-2/h4-9,17H,10H2,1-3H3 |
Clé InChI |
AMDRDPIHRDPQCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


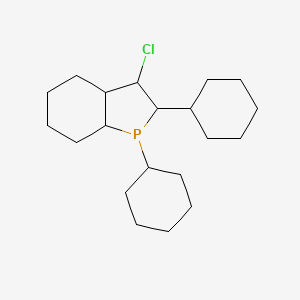
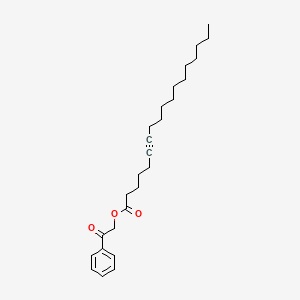
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
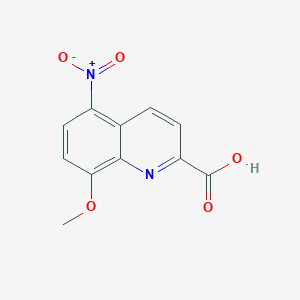
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
